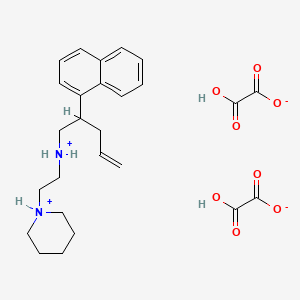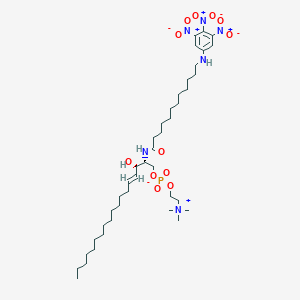
1-Amino-4-phenylisonipecotic acid ethyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-phenylisonipecotic acid ethyl ester hydrochloride is a chemical compound with the molecular formula C14H20ClNO2 It is a derivative of isonipecotic acid, which is a piperidine-based compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-4-phenylisonipecotic acid ethyl ester hydrochloride typically involves the esterification of isonipecotic acid derivatives. One common method is the reaction of isonipecotic acid with ethanol in the presence of an acid catalyst, such as hydrochloric acid, to form the ethyl ester. The amino group can be introduced through reductive amination or other suitable methods.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-4-phenylisonipecotic acid ethyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
1-Amino-4-phenylisonipecotic acid ethyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 1-amino-4-phenylisonipecotic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Isonipecotic Acid: A precursor and structurally related compound.
4-Phenylpiperidine: Shares the piperidine ring structure with a phenyl group.
Ethyl Isonipecotate: Another ester derivative of isonipecotic acid.
Uniqueness: 1-Amino-4-phenylisonipecotic acid ethyl ester hydrochloride is unique due to the presence of both an amino group and an ester group, which allows for diverse chemical reactivity and potential biological activity. Its specific structure enables it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
2048-53-5 |
|---|---|
Formule moléculaire |
C14H21ClN2O2 |
Poids moléculaire |
284.78 g/mol |
Nom IUPAC |
(4-ethoxycarbonyl-4-phenylpiperidin-1-yl)azanium;chloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-2-18-13(17)14(8-10-16(15)11-9-14)12-6-4-3-5-7-12;/h3-7H,2,8-11,15H2,1H3;1H |
Clé InChI |
BMDYBOIAHVHUEK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCN(CC1)[NH3+])C2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)






